Bis(ethylcyclopentadienyl)magnesium Bis(ethylcyclopentadienyl)magnesium
Brand Name: Vulcanchem
CAS No.:
VCID: VC13676608
InChI: InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
SMILES: CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg]
Molecular Formula: C14H18Mg
Molecular Weight: 210.60 g/mol

Bis(ethylcyclopentadienyl)magnesium

CAS No.:

Cat. No.: VC13676608

Molecular Formula: C14H18Mg

Molecular Weight: 210.60 g/mol

* For research use only. Not for human or veterinary use.

Bis(ethylcyclopentadienyl)magnesium -

Specification

Molecular Formula C14H18Mg
Molecular Weight 210.60 g/mol
Standard InChI InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;
Standard InChI Key JFDAACUVRQBXJO-UHFFFAOYSA-N
SMILES CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg]
Canonical SMILES CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg]

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

Bis(ethylcyclopentadienyl)magnesium features a central magnesium atom coordinated to two ethylcyclopentadienyl ligands. Each ligand consists of a cyclopentadienyl ring (C₅H₅) substituted with an ethyl group (-C₂H₅) at the 1-position. The compound’s linear formula is (C₂H₅C₅H₄)₂Mg, with a molecular weight of 210.6 g/mol . The magnesium center adopts a sandwich-like structure, typical of metallocenes, which enhances thermal stability and volatility—key traits for CVD applications.

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈Mg
Molecular Weight210.6 g/mol
Density1.912 g/mL (at 20°C)
AppearanceColorless to pale yellow liquid
Exact Mass210.125892 Da
SMILES NotationCCC1=[C-]CC=C1.CCC1=[C-]CC=C1.[Mg+2]

The compound’s InChIKey (UBRLRTCDAHALGT-UHFFFAOYSA-N) and PubChem CID (22336304) provide unique identifiers for database referencing . Its solubility in water is negligible, necessitating organic solvents such as n-heptane or toluene for handling .

Synthesis and Purification Methods

Conventional Synthesis Routes

The synthesis of bis(ethylcyclopentadienyl)magnesium typically involves the reaction of dialkylmagnesium compounds with ethylcyclopentadiene. For example, n-butylethylmagnesium reacts with 2.05–2.18 equivalents of ethylcyclopentadiene in an inert solvent like n-heptane . This method, adapted from patent literature, ensures high yields (>98%) but requires precise stoichiometric control to minimize byproducts.

Purification via Sublimation

Post-synthesis purification is critical for achieving the 99.999% purity grades demanded by semiconductor manufacturers. The crude product undergoes sublimation under reduced pressure (0.5 kPa) at 87.5°C, effectively separating volatile impurities . This step is often repeated with additives like tri-n-dodecylamine to sequester residual metal contaminants .

Purity GradeDesignationTypical Applications
2N99%Research and development
3N99.9%Optoelectronics
4N99.99%High-efficiency LEDs
5N99.999%Advanced semiconductor doping

Physical and Chemical Properties

Thermal Stability and Volatility

Bis(ethylcyclopentadienyl)magnesium exhibits moderate thermal stability, decomposing above 150°C without melting . Its volatility at low pressures (e.g., 0.5 kPa) makes it suitable for vapor-phase deposition processes. The compound’s density (1.912 g/mL) and low viscosity facilitate precise metering in liquid delivery systems .

Reactivity and Hazard Profile

The compound is classified under UN 3394 (4.2/PG 1) due to its pyrophoric nature and reactivity with water . Key hazard statements include:

  • H226: Flammable liquid and vapor.

  • H250: Catches fire spontaneously if exposed to air.

  • H261: Releases flammable gas upon contact with water .

Safety protocols mandate storage under inert atmospheres (argon or nitrogen) and the use of explosion-proof equipment during handling .

Industrial and Research Applications

Semiconductor Manufacturing

Bis(ethylcyclopentadienyl)magnesium serves as a p-type dopant in gallium nitride (GaN) and related III-V semiconductors. Its high vapor pressure and clean decomposition pathway (yielding magnesium and hydrocarbon fragments) enable precise doping control in MOCVD reactors .

Thin-Film Deposition

In ALD processes, the compound’s ligand structure allows for self-limiting surface reactions, facilitating the growth of magnesium oxide (MgO) films with sub-nanometer thickness control . These films are integral to magnetic tunnel junctions and capacitive sensors.

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